L-Homocysteine, ethyl ester (9CI)
Description
L-Homocysteine, ethyl ester (9CI) is an ethyl ester derivative of L-homocysteine, a sulfur-containing amino acid involved in methionine metabolism. This modification likely enhances lipophilicity, improving membrane permeability for research or therapeutic applications. The parent compound, L-homocysteine (CAS 6027-13-0), has a molecular formula of C₄H₉NO₂S and a molecular weight of 135.18 g/mol . The ethyl ester derivative would theoretically have a molecular formula of C₆H₁₁NO₂S and a molecular weight of approximately 161.22 g/mol, though this requires experimental confirmation.
Properties
CAS No. |
121277-29-0 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.235 |
IUPAC Name |
ethyl (2S)-2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-2-9-6(8)5(7)3-4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
FTURCWPZLPUMLY-YFKPBYRVSA-N |
SMILES |
CCOC(=O)C(CCS)N |
Synonyms |
L-Homocysteine, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares L-homocysteine ethyl ester (hypothetical) with structurally related compounds:
*Theoretical values based on esterification of L-homocysteine.
Key Observations:
Functional Groups: L-Homocysteine ethyl ester retains the thiol group (-SH) critical for redox activity but replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt), enhancing lipophilicity. S-(5-Adenosyl)-L-Homocysteine introduces a bulky adenosyl group, making it a potent inhibitor of methyltransferases . L-Homocysteine thiolactone forms a cyclic thioester, which prevents incorporation into proteins and is linked to cellular toxicity .
Molecular Weight: Ethyl ester derivatives (e.g., L-ornithine ethyl ester, O-ethyl-L-serine ethyl ester) typically have higher molecular weights than their parent amino acids due to the ethyl group.
Physicochemical Properties
While direct data for L-homocysteine ethyl ester are unavailable, inferences can be drawn from similar ethyl esters:
- LogP (Partition Coefficient) :
- Water Solubility :
- Carboxylic acids (e.g., L-homocysteine) are more hydrophilic, whereas esterification reduces solubility in aqueous media.
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